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Compound of Interest

Compound Name: 1,4-Bis(2-chloroethylthio)butane

Cat. No.: B15175522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-
Bis(2-chloroethylthio)butane, a compound of interest in various research and development

sectors. This document details the available spectroscopic data, outlines experimental

methodologies for its characterization, and presents this information in a structured format to

facilitate its use in scientific endeavors.

Chemical Identity
1,4-Bis(2-chloroethylthio)butane is a sulfur-containing organic compound with the following

key identifiers:

Property Value

Chemical Formula C8H16Cl2S2[1][2]

Molecular Weight 247.249 g/mol [1][2]

CAS Number 142868-93-7[1][2]

IUPAC Name 1,4-bis(2-chloroethylsulfanyl)butane[3]

Spectroscopic Data
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This section summarizes the key spectroscopic data available for 1,4-Bis(2-
chloroethylthio)butane, covering mass spectrometry, infrared spectroscopy, and nuclear

magnetic resonance spectroscopy.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular

weight and fragmentation pattern of 1,4-Bis(2-chloroethylthio)butane.

Table 1: Mass Spectrometry Data for 1,4-Bis(2-chloroethylthio)butane

m/z Relative Intensity (%) Proposed Fragment

63 100.0 [C2H3S]+

109 85.0 [C4H9S2]+

121 75.0 [C5H9S2]+

184 60.0 [M - C2H4Cl]+

246 20.0 [M]+. (Molecular Ion)

Note: The fragmentation data is interpreted from the mass spectrum available on the NIST

WebBook.[1] The relative intensities are approximate.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The FTIR spectrum of 1,4-Bis(2-chloroethylthio)butane is available on SpectraBase.[4] While

direct access to the full spectrum data requires an account, the expected characteristic

absorption bands are listed below based on the known structure.

Table 2: Characteristic Infrared Absorption Bands for 1,4-Bis(2-chloroethylthio)butane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C142868937&Mask=200
https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/8oBU0vBmbD3
https://www.benchchem.com/product/b15175522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm-1) Vibrational Mode Functional Group

2950 - 2850 C-H stretch Alkane (CH2)

1470 - 1430 C-H bend (scissoring) Alkane (CH2)

730 - 650 C-Cl stretch Chloroalkane

700 - 600 C-S stretch Thioether

Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. A 13C NMR spectrum for 1,4-Bis(2-chloroethylthio)butane is available in the

literature and on SpectraBase, with the solvent being CDCl3.[5]

Table 3: 13C NMR Chemical Shifts for 1,4-Bis(2-chloroethylthio)butane

Chemical Shift (δ) ppm Carbon Assignment

28.5 -S-CH2-CH2-CH2-CH2-S-

31.8 -S-CH2-CH2-CH2-CH2-S-

34.9 Cl-CH2-CH2-S-

43.5 Cl-CH2-CH2-S-

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility. The following are generalized procedures based on standard analytical

techniques.

Mass Spectrometry (Electron Ionization)
Sample Preparation: Dissolve a small amount of 1,4-Bis(2-chloroethylthio)butane in a

volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS).
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GC Conditions:

Column: A non-polar column, such as a DB-5ms, is suitable.

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern. Compare the obtained spectrum with reference spectra from

databases like the NIST Mass Spectral Library.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition:

Spectral Range: 4000 - 400 cm-1.

Resolution: 4 cm-1.
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Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-

noise ratio.

Background: Record a background spectrum of the clean KBr/NaCl plates.

Data Analysis: Process the raw data by performing a background subtraction and Fourier

transform. Identify the characteristic absorption peaks and assign them to the corresponding

functional groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1,4-Bis(2-chloroethylthio)butane
in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount

of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Nucleus: 13C.

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

Spectral Width: Approximately 200-250 ppm.

Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio (this

can range from hundreds to thousands depending on the sample concentration and

instrument).

Relaxation Delay: 1-2 seconds.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the

frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the

chemical shifts to the solvent peak or TMS.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1,4-Bis(2-chloroethylthio)butane.

Sample Handling

Spectroscopic Techniques

Data Processing & Interpretation

1,4-Bis(2-chloroethylthio)butane

Sample Preparation
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Final Report & Data Archiving

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,4-
Bis(2-chloroethylthio)butane. For more in-depth analysis or application-specific method
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development, consulting the primary literature and spectral databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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